2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid
CAS No.: 1253527-82-0
Cat. No.: VC11741385
Molecular Formula: C30H29NO3
Molecular Weight: 451.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1253527-82-0 |
|---|---|
| Molecular Formula | C30H29NO3 |
| Molecular Weight | 451.6 g/mol |
| IUPAC Name | 2-[2,2-diphenylethyl-[(4-phenylmethoxyphenyl)methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C30H29NO3/c32-30(33)22-31(21-29(26-12-6-2-7-13-26)27-14-8-3-9-15-27)20-24-16-18-28(19-17-24)34-23-25-10-4-1-5-11-25/h1-19,29H,20-23H2,(H,32,33) |
| Standard InChI Key | BXLVQWNGBRIDQY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CN(CC(C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O |
Introduction
2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid is a complex organic compound with a unique molecular structure, featuring multiple functional groups such as an amino group and a phenylacetic acid moiety. The presence of a benzyloxy group enhances its solubility and potential reactivity, making it a subject of interest in medicinal chemistry and drug development.
Synthesis
The synthesis of 2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid involves multi-step organic synthesis techniques. A common approach includes the reaction of 4-benzyloxybenzylamine with a substituted phenylacetic acid derivative. Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactivity
The compound's chemical reactivity can be attributed to its functional groups:
-
Carboxylic Acid Group: Can undergo typical reactions such as esterification and amidation.
-
Amino Group: Participates in nucleophilic substitution reactions.
-
Benzyloxy Group: Can be cleaved under certain conditions, potentially leading to the formation of phenolic compounds.
Potential Applications
2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid has potential applications in pharmaceuticals, particularly due to its unique structure. It may interact with biological systems by binding to specific receptors or enzymes involved in pain and inflammation pathways. Further studies using techniques like molecular docking and in vitro assays are needed to elucidate these interactions and their therapeutic implications.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Methyl 2-(benzyloxy)phenylacetate | Simpler structure; lacks amino group | More straightforward synthesis; less biological complexity | |
| Diphenhydramine | Antihistamine; contains a diphenyl structure | Primarily used for allergy relief; different mechanism | |
| Phenacetin | Analgesic; simpler acetamide structure | Historical use as pain reliever; less structural diversity |
2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid offers potentially unique pharmacological properties compared to these similar compounds due to its dual functionality as both an amino compound and a phenolic derivative.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume